molecular formula C8H7BO3 B3021805 Benzofuran-7-boronic acid CAS No. 1432610-21-3

Benzofuran-7-boronic acid

Cat. No.: B3021805
CAS No.: 1432610-21-3
M. Wt: 161.95
InChI Key: GCDOPNZOLYBYNO-UHFFFAOYSA-N
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Description

Benzofuran-7-boronic acid is an organic compound that belongs to the class of benzofurans, which are characterized by a fused benzene and furan ring structure. This compound is particularly notable for its boronic acid functional group, which imparts unique reactivity and utility in various chemical applications. This compound is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Mechanism of Action

Target of Action

Benzofuran-7-boronic acid, like other boronic acids, is primarily used in Suzuki-Miyaura coupling reactions . The targets of these reactions are chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Mode of Action

In Suzuki-Miyaura coupling reactions, this compound acts as a nucleophile, transferring from boron to palladium . This transmetalation process is key to the formation of new carbon-carbon bonds .

Biochemical Pathways

Benzofuran derivatives have been shown to exhibit a broad range of biological activities, including anticancer, antibacterial, and antifungal effects

Pharmacokinetics

Boronic acids in general are known for their stability and ease of handling, which can impact their absorption, distribution, metabolism, and excretion (adme) properties . For example, a related compound, N-Benzoxaborole Benzofuran GSK8175, has been shown to have low in vivo clearance across preclinical species .

Result of Action

The molecular and cellular effects of this compound are likely to be diverse, given the wide range of biological activities exhibited by benzofuran derivatives . .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, boronic acids are generally stable and environmentally friendly, degrading into boric acid . They can exist as mixtures of oligomeric anhydrides, particularly in the presence of water . This could potentially affect the compound’s stability and efficacy.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzofuran-7-boronic acid typically involves the borylation of benzofuran derivatives. One common method is the palladium-catalyzed borylation of benzofuran using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert atmosphere conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques are often employed to achieve these goals .

Chemical Reactions Analysis

Types of Reactions: Benzofuran-7-boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    Benzofuran-2-boronic acid: Similar structure but with the boronic acid group at the 2-position.

    Benzothiophene-7-boronic acid: Contains a sulfur atom instead of oxygen in the heterocyclic ring.

    Indole-7-boronic acid: Contains a nitrogen atom instead of oxygen in the heterocyclic ring.

Uniqueness: Benzofuran-7-boronic acid is unique due to its specific positioning of the boronic acid group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and in the development of new materials and pharmaceuticals.

Properties

IUPAC Name

1-benzofuran-7-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BO3/c10-9(11)7-3-1-2-6-4-5-12-8(6)7/h1-5,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDOPNZOLYBYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)C=CO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00695632
Record name 1-Benzofuran-7-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860625-79-2
Record name 1-Benzofuran-7-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00695632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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